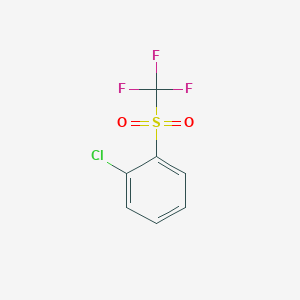

2-(Trifluoromethylsulfonyl)chlorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTJSAXMAMTBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402041 | |

| Record name | 1-chloro-2-trifluoromethanesulfonyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-70-7 | |

| Record name | 1-Chloro-2-[(trifluoromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-2-trifluoromethanesulfonyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Trifluoromethylsulfonyl Chlorobenzene

Direct and Indirect Synthetic Pathways to the Trifluoromethylsulfonyl Group on Chlorobenzene (B131634) Scaffolds

The formation of the trifluoromethylsulfonyl group (–SO2CF3) on a pre-existing chlorobenzene structure, or vice versa, can be achieved through several key transformations. These routes are broadly categorized by the method used to construct the sulfonyl moiety and the nature of the trifluoromethylation step.

Oxidative Approaches to the Sulfonyl Moiety

A primary indirect pathway to the target compound involves the synthesis of 2-chlorophenyl trifluoromethyl sulfide (B99878), followed by its oxidation. This method is advantageous as the trifluoromethylthio group (–SCF3) can be introduced with high regioselectivity. The subsequent oxidation to the sulfone is typically efficient and high-yielding.

The initial sulfide precursor, 2-chlorophenyl trifluoromethyl sulfide, can be prepared through various methods, including the Sandmeyer reaction of 2-chloroaniline (B154045) with a trifluoromethylthiolating agent. Once the sulfide is obtained, it is subjected to oxidation. Common and effective oxidizing agents for converting sulfides to sulfones include potassium peroxymonosulfate (B1194676) (Oxone) and meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.org The reaction is generally carried out in a suitable solvent system, such as a mixture of methanol (B129727) and water for Oxone, at controlled temperatures to prevent side reactions. orgsyn.org

Table 1: Example of Oxidative Approach to a Sulfonyl Moiety

| Precursor | Oxidizing Agent | Solvent | Product | Yield | Reference |

| Fluoromethyl phenyl sulfide | Oxone | Methanol/Water | Fluoromethyl phenyl sulfone | Not specified | orgsyn.org |

| This table illustrates a general method for sulfide to sulfone oxidation, applicable to the synthesis of 2-(Trifluoromethylsulfonyl)chlorobenzene from its corresponding sulfide precursor. |

Nucleophilic and Electrophilic Trifluoromethylation Strategies on Chlorobenzene Precursors

The trifluoromethyl group can be introduced onto a chlorobenzene scaffold that already contains a sulfur-based functional group. This can be accomplished through either nucleophilic or electrophilic trifluoromethylation reactions.

Nucleophilic Trifluoromethylation: This strategy typically employs a precursor such as 2-chlorobenzenesulfonyl chloride or 2-chlorobenzenesulfonyl fluoride (B91410). These sulfonyl halides can react with a nucleophilic trifluoromethylating agent. A common source of the nucleophilic trifluoromethyl anion (CF3⁻) is fluoroform (HCF3) in the presence of a strong base. beilstein-journals.org Another well-known reagent is trimethyl(trifluoromethyl)silane (TMS-CF3), often activated by a fluoride source. The success of this approach hinges on the stability of the CF3⁻ anion, which can decompose to difluorocarbene. beilstein-journals.org

Electrophilic Trifluoromethylation: In this approach, a chlorobenzene derivative with a suitable sulfur-containing nucleophilic center, such as a sulfinate salt (e.g., sodium 2-chlorobenzenesulfinate), is treated with an electrophilic trifluoromethylating agent. nih.gov Prominent electrophilic "CF3+" synthons include hypervalent iodine compounds like Togni's reagents and sulfonium (B1226848) salts such as Umemoto's reagents. conicet.gov.arbeilstein-journals.orgbrynmawr.edu These reactions offer a direct way to form the C–CF3 bond on the sulfur atom, leading to the desired sulfone.

Functional Group Interconversion Strategies for the Chlorobenzene Ring System

The final arrangement of substituents on the aromatic ring is dictated by the sequence of halogenation and sulfonylation steps, as well as by precursor design that can favor the formation of the ortho-isomer.

Halogenation and Sulfonylation Sequence Optimizations

The order in which the chlorine atom and the trifluoromethylsulfonyl group are introduced onto the benzene (B151609) ring is critical due to the directing effects of these substituents in electrophilic aromatic substitution (EAS).

Chlorination followed by Sulfonylation: Starting with chlorobenzene, an EAS reaction is directed by the chlorine atom, which is an ortho-, para-director. wyzant.commasterorganicchemistry.com Therefore, direct sulfonylation of chlorobenzene would yield a mixture of this compound and 4-(trifluoromethylsulfonyl)chlorobenzene, with the para-isomer often being the major product due to reduced steric hindrance. masterorganicchemistry.com

Sulfonylation followed by Chlorination: If the trifluoromethylsulfonyl group is introduced first, it acts as a strong deactivating group and a meta-director for subsequent EAS. masterorganicchemistry.com Therefore, chlorination of (trifluoromethylsulfonyl)benzene would predominantly yield the meta-isomer, 3-(trifluoromethylsulfonyl)chlorobenzene, making this sequence unsuitable for synthesizing the target ortho-isomer.

This analysis highlights that a simple sequence of EAS reactions is often insufficient to produce the desired ortho-product in high yield, necessitating more advanced strategies.

Precursor Design and Derivatization for Ortho-Substituted Systems

To overcome the inherent preference for para-substitution in many electrophilic aromatic substitution reactions, chemists employ strategies to specifically favor the ortho-product. A powerful technique is the use of a "blocking group." masterorganicchemistry.comyoutube.com

In this strategy, the more accessible para-position of a starting material is intentionally blocked by a reversible functional group. A common and effective blocking group is the sulfonic acid (–SO3H) group. masterorganicchemistry.comyoutube.com For instance, starting with an appropriate precursor, the para-position can be sulfonated. With the para-position occupied, a subsequent electrophilic substitution is forced to occur at one of the ortho-positions. Finally, the sulfonic acid blocking group is removed under specific conditions, such as treatment with dilute acid and heat, to yield the desired ortho-substituted product. masterorganicchemistry.comyoutube.com

Table 2: Blocking Group Strategy for Ortho-Substitution

| Step | Reaction | Purpose | Outcome | Reference |

| 1 | Sulfonation (e.g., with fuming H2SO4) | Block the para-position of an activated ring. | Para-substituted sulfonic acid is formed. | masterorganicchemistry.comyoutube.com |

| 2 | Electrophilic Aromatic Substitution (e.g., Halogenation) | Direct the incoming electrophile to the ortho-position. | Ortho- and para-substituted product is formed. | masterorganicchemistry.com |

| 3 | Desulfonation (e.g., with dilute acid, heat) | Remove the blocking group. | Pure ortho-substituted product is obtained. | masterorganicchemistry.comyoutube.com |

Green Chemistry Principles and Sustainable Synthesis of this compound Analogs

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound and its analogs, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of renewable resources, safer solvents, and more efficient catalytic systems.

One significant advancement is the use of aqueous media for chemical reactions. The synthesis of related compounds, such as 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones, has been demonstrated using lemon juice as a natural, biodegradable catalyst in conjunction with concentrated solar radiation as a renewable energy source. nih.govrsc.org This approach highlights the potential for moving away from traditional organic solvents and energy-intensive heating methods. nih.govrsc.org

The development of electrochemical methods also aligns with green chemistry principles. Electrochemically driven syntheses can replace stoichiometric chemical oxidants or reductants with electrons, minimizing waste generation. rsc.org This has been demonstrated in the synthesis of β-keto spirolactones and could be a promising avenue for the synthesis of aryl triflones. rsc.org

The use of earth-abundant metal catalysts, such as iron and copper, in place of precious metals like palladium is another key aspect of sustainable synthesis. While palladium catalysts are highly effective, their cost and the environmental impact of their extraction are significant drawbacks. Research into the use of more abundant and less toxic metals is an active area of investigation.

Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethylsulfonyl Chlorobenzene

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Chlorobenzene (B131634) Moiety

The reactivity of the chlorobenzene portion of 2-(trifluoromethylsulfonyl)chlorobenzene is profoundly influenced by the electronic effects of its substituents. The chlorine atom and the trifluoromethylsulfonyl group both play crucial roles in dictating the outcomes of aromatic substitution reactions.

The trifluoromethylsulfonyl group (-SO₂CF₃), often referred to as a triflone group, is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong deactivating nature arises from a combination of two primary electronic effects:

Inductive Effect (I): The high electronegativity of the fluorine and oxygen atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bond framework. The trifluoromethyl group, in particular, is a potent electron-withdrawing substituent due to the cumulative inductive effect of three fluorine atoms. tcichemicals.com

Resonance Effect (M): The sulfonyl component can withdraw electron density from the π-system of the benzene (B151609) ring via resonance, delocalizing the ring's electrons onto the oxygen atoms.

Combined, these effects significantly reduce the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles in electrophilic aromatic substitution (EAS) reactions. libretexts.org All activating groups are known to donate electrons to the ring, making it more electron-rich and stabilizing the carbocation intermediate, thus lowering the activation energy for its formation. tcichemicals.com Conversely, deactivating groups withdraw electrons, making the ring more electron-poor, which destabilizes the carbocation intermediate and increases the activation energy. tcichemicals.com

In contrast, this severe electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be electron-poor, a condition that this compound readily meets. masterorganicchemistry.com The presence of strong electron-withdrawing groups is essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

The positions at which substitution occurs are also dictated by the electronic influence of the trifluoromethylsulfonyl group.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, substituents that are strongly deactivating, like the trifluoromethylsulfonyl group, are known as meta-directors (with the exception of halogens). libretexts.orgyoutube.com This is because the deactivating effect is most pronounced at the ortho and para positions relative to the group. Attack at the meta position results in a carbocation intermediate (an arenium ion) where the positive charge is not placed on the carbon atom directly attached to the electron-withdrawing group, making it the least destabilized and therefore the favored pathway. libretexts.org For this compound, electrophilic attack would be expected to occur at the positions meta to the trifluoromethylsulfonyl group (C4 and C6).

Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions, the opposite regioselectivity is observed. The reaction is accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electron-withdrawing group through resonance, thus stabilizing it. libretexts.org In this compound, the trifluoromethylsulfonyl group is at the C2 position relative to the chlorine leaving group, which is an ortho relationship. This arrangement strongly activates the ring for nucleophilic attack, facilitating the displacement of the chloride ion by a nucleophile.

Transformations Involving the Trifluoromethylsulfonyl Group

While often considered a stable and robust functional group, the trifluoromethylsulfonyl moiety can participate in a variety of chemical transformations, serving as more than just a directing group.

The trifluoromethylsulfonyl group can act as a leaving group in certain reactions, particularly in metal-catalyzed cross-coupling processes. This reactivity stems from the ability of the C(sp²)–SO₂ bond to undergo cleavage. nih.gov This desulfonylative functionalization allows for the replacement of the entire -SO₂CF₃ group, providing a strategic advantage in multi-step syntheses.

Derivatization of the sulfonyl group itself is also possible. For instance, aryl trifluoromethyl sulfides can be oxidized to the corresponding sulfoxides and subsequently to sulfones. This stepwise oxidation allows for the modulation of the electronic properties of the substituent at different stages of a synthetic sequence.

The cleavage of the C–S bond in aryl trifluoromethyl sulfones is a key step in their use as coupling partners. Mechanistic studies, particularly in the context of palladium-catalyzed reactions, suggest that the process often begins with the oxidative addition of the C–SO₂ bond to a low-valent metal center, such as Pd(0). nih.gov This forms an arylpalladium(II) species, which can then proceed through the catalytic cycle.

Alternative mechanistic pathways have also been identified. Under visible-light photoredox conditions, aryl trifluoromethyl sulfones can serve as precursors to trifluoromethyl radicals. This transformation is proposed to occur through the formation of an electron donor-acceptor (EDA) complex, which, upon irradiation, undergoes a single-electron transfer (SET) to generate the CF₃ radical. acs.org This radical can then engage in various downstream reactions.

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

This compound is a substrate with two potential sites for cross-coupling reactions: the C–Cl bond and the C–SO₂CF₃ bond. The development of sophisticated catalyst systems has enabled selective reactions at either position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.netyoutube.com Aryl chlorides are generally less reactive than aryl bromides or iodides, but modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, can effectively activate the C–Cl bond for oxidative addition. youtube.com

Similarly, the trifluoromethylsulfonyl group can be utilized as a leaving group in Suzuki-Miyaura couplings. researchgate.net The choice of catalyst, ligands, and reaction conditions can often be tuned to favor the cleavage of one leaving group over the other, allowing for sequential, site-selective cross-couplings on the same aromatic ring. For example, a catalyst system might be chosen to first react at the more labile C-Cl bond, followed by a change in conditions or catalyst to enable a second coupling at the C-SO₂CF₃ position. The Suzuki-Miyaura coupling of aryl triflates (Ar-OTf), which are structurally related sulfonate esters, is well-established. nih.gov

Below are representative tables of catalyst systems commonly employed for cross-coupling reactions involving aryl chlorides and aryl sulfonates, which are applicable to a substrate like this compound.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane | 80-110 °C |

| Pd₂(dba)₃ | t-Bu₃P, PCy₃ | K₃PO₄, Cs₂CO₃ | Toluene, THF | Room Temp to 100 °C |

| [Pd(allyl)Cl]₂ | Buchwald-type biaryl phosphines | K₂CO₃, CsF | Dioxane, t-Amyl alcohol | 100-120 °C |

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90-120 °C |

| Pd₂(dba)₃ | BrettPhos, RuPhos, XPhos | LiHMDS, NaOt-Bu | Toluene, THF | Room Temp to 110 °C |

| [Pd(cinnamyl)Cl]₂ | Josiphos-type ferrocenyl phosphines | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | 100-130 °C |

These catalytic systems highlight the versatility of modern synthetic chemistry in functionalizing complex molecules like this compound, enabling the construction of intricate molecular architectures through precise, selective bond formations.

Palladium-Catalyzed Coupling Reactions Utilizing the Aryl Chloride

The activated aryl chloride moiety in this compound makes it a suitable substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Similarly, the Buchwald-Hartwig amination, a cornerstone for the synthesis of arylamines, is a likely viable reaction for this compound. The reaction of aryl perfluorooctanesulfonates with various amines under palladium catalysis has been demonstrated, indicating that sulfonyl-substituted electrophiles can participate in C-N bond formation. nih.gov Given the enhanced reactivity of aryl chlorides with strong electron-withdrawing groups, it is anticipated that this compound would readily undergo amination with a variety of primary and secondary amines under standard Buchwald-Hartwig conditions. nih.govyoutube.comyoutube.com

Other palladium-catalyzed reactions such as the Heck and Sonogashira couplings are also expected to be feasible with this compound. The Heck reaction, involving the coupling of an aryl halide with an alkene, and the Sonogashira reaction, which couples an aryl halide with a terminal alkyne, are well-established methods that have been successfully applied to a wide range of aryl chlorides. nih.govmdpi.comorganic-chemistry.orgnih.govdntb.gov.uarsc.org The electron-deficient nature of this compound should promote the initial oxidative addition step in both catalytic cycles.

Novel Cross-Coupling Methodologies and Their Mechanistic Underpinnings

Research into novel cross-coupling methodologies often targets the use of more challenging or unique coupling partners. While specific novel methods exclusively developed for this compound are not extensively documented, the principles from related systems can be extrapolated.

For instance, advancements in ligand design have enabled the coupling of increasingly complex and sensitive substrates. The use of bulky, electron-rich phosphine ligands has been instrumental in improving the efficiency of palladium-catalyzed reactions involving aryl chlorides. These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle, including oxidative addition and reductive elimination. youtube.comwhiterose.ac.uk

Mechanistically, the cross-coupling reactions of this compound are expected to follow the generally accepted catalytic cycle for palladium-catalyzed processes. This cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of this compound to form a palladium(II) intermediate. This step is likely to be facile due to the electron-withdrawing trifluoromethylsulfonyl group.

Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) transfers its organic or amino group to the palladium(II) center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

Studies on related aryl trifluoromethyl sulfones in Suzuki-Miyaura reactions suggest that the reductive elimination step to form the C-C bond can be the turnover-limiting step of the catalytic cycle. nih.gov This implies that while the initial activation of the C-Cl bond in this compound is favorable, the final bond-forming step might present a higher energy barrier.

Investigations into Reaction Kinetics and Thermodynamics

A thorough understanding of the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating detailed mechanistic pathways.

Rate Studies and Determination of Rate-Determining Steps

Detailed kinetic studies specifically for reactions of this compound are not widely reported. However, general principles of reaction kinetics in palladium-catalyzed cross-coupling reactions can be applied. The rate of these reactions is influenced by the concentrations of the substrate, coupling partner, catalyst, and any additives, as well as by temperature.

For many palladium-catalyzed cross-coupling reactions of aryl chlorides, the oxidative addition of the C-Cl bond to the palladium(0) center is the rate-determining step. However, the presence of a strong electron-withdrawing group like trifluoromethylsulfonyl can significantly accelerate this step. In such cases, another step in the catalytic cycle, such as transmetalation or reductive elimination, may become rate-limiting. nih.gov

Kinetic studies on the palladium-catalyzed oxidative cross-coupling of thiophenes with arylboron compounds have shown that the reaction rate can depend on the concentrations of the palladium catalyst, the boron compound, and the thiophene (B33073) substrate. nih.gov This highlights the complexity of these catalytic systems and the importance of empirical rate studies to determine the rate law for a specific reaction.

Table 1: Postulated Rate-Determining Steps in Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Likely Rate-Determining Step | Rationale |

| Suzuki-Miyaura | Reductive Elimination | The strong electron-withdrawing group facilitates oxidative addition, potentially making the final C-C bond formation the slowest step, as observed in analogous aryl sulfones. nih.gov |

| Buchwald-Hartwig | Transmetalation or Reductive Elimination | The rate-determining step can vary depending on the specific amine and ligand used. The high reactivity of the C-Cl bond may shift the bottleneck to later stages of the cycle. |

| Heck | Oxidative Addition or Olefin Insertion | While oxidative addition is generally slow for aryl chlorides, the activating effect of the SO2CF3 group could make olefin insertion competitive as the rate-limiting step. |

| Sonogashira | Transmetalation | In many Sonogashira couplings, the transfer of the alkynyl group from copper to palladium is the slowest step. |

This table is based on established principles of cross-coupling reactions and data from analogous systems, as specific kinetic data for this compound is not available.

Activation Energy Profiles and Transition State Analysis

Computational chemistry provides a powerful tool for investigating the activation energy profiles and transition state structures of chemical reactions. While specific computational studies on this compound are scarce, theoretical work on related systems offers valuable insights.

Density functional theory (DFT) calculations on the C-Cl bond activation of dichloromethane (B109758) at a cobalt center have shown that the activation barrier is a key parameter in the reaction mechanism. rsc.org Similar calculations for the palladium-catalyzed activation of this compound would be expected to show a relatively low activation energy for the oxidative addition step due to the electronic effects of the trifluoromethylsulfonyl group.

Table 2: Estimated Activation Energy Ranges for Key Steps in Palladium-Catalyzed Cross-Coupling of Activated Aryl Chlorides

| Catalytic Step | Estimated Activation Energy (kcal/mol) | Influencing Factors |

| Oxidative Addition | 15 - 25 | Nature of the palladium ligand, solvent, and electronic properties of the aryl chloride. The SO2CF3 group is expected to lower this barrier. |

| Transmetalation | 10 - 30 | Nature of the coupling partner, base, and additives. |

| Reductive Elimination | 20 - 35 | Steric and electronic properties of the groups being coupled, and the nature of the ancillary ligands on the palladium center. |

This table provides estimated values based on computational studies of related palladium-catalyzed cross-coupling reactions. Specific values for this compound require dedicated computational analysis.

Advanced Spectroscopic and Structural Elucidation of 2 Trifluoromethylsulfonyl Chlorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated compounds like 2-(Trifluoromethylsulfonyl)chlorobenzene, both proton (¹H) and fluorine (¹⁹F) NMR are particularly informative.

Fluorine-19 (¹⁹F) NMR is highly effective for characterizing the trifluoromethyl (CF₃) group due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov This results in high sensitivity and a wide range of chemical shifts, making it an excellent probe for the local electronic environment. nih.gov

The chemical shift of the CF₃ group in aryl trifluoromethyl sulfones is significantly influenced by the strong electron-withdrawing nature of the sulfonyl (SO₂) group. rsc.org The ¹⁹F NMR spectrum of this compound is expected to show a sharp singlet, as there are no neighboring fluorine or hydrogen atoms to cause spin-spin coupling. The precise chemical shift provides a sensitive measure of the electronic effects of the substituents on the aromatic ring and can be used to confirm the presence and purity of the compound. The trifluoromethylsulfonyl (SO₂CF₃) group is noted to have a very strong electron-withdrawing character, with a Hammett constant (σₚ) of 0.93. rsc.org

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Trifluoromethyl Groups

| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|

| Ar-SO₂CF₃ | -75 to -80 |

| Ar-CF₃ | -60 to -65 colorado.edu |

Note: The exact chemical shift for this compound would depend on the solvent and reference standard used.

While one-dimensional (1D) NMR provides essential information, multi-dimensional (2D) NMR techniques are critical for the unambiguous assignment of all proton and carbon signals in a complex substituted aromatic system. nih.govoregonstate.edu These experiments reveal through-bond and through-space correlations between nuclei.

For this compound, the following 2D NMR experiments would be key:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. oregonstate.edu It would be used to establish the connectivity between the adjacent protons on the benzene (B151609) ring, helping to trace the sequence of the four aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). oregonstate.edu It allows for the definitive assignment of each carbon atom in the aromatic ring that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying the quaternary (non-protonated) carbons, such as the carbons bonded to the chlorine atom and the sulfonyl group, by observing their long-range couplings to nearby protons. oregonstate.edu

Together, these multi-dimensional techniques enable a complete and confident assignment of the ¹H and ¹³C NMR spectra, confirming the substitution pattern of the aromatic ring. caltech.eduubc.ca

Vibrational Spectroscopy for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding characteristics within a molecule by probing its molecular vibrations. nist.gov

FT-IR spectroscopy is a rapid and sensitive method for identifying the presence of key functional groups. perkinelmer.com For this compound, the IR spectrum is dominated by strong absorptions characteristic of the sulfonyl and trifluoromethyl groups.

The sulfonyl (SO₂) group gives rise to two distinct and intense stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. The C-F bonds of the trifluoromethyl group also produce very strong absorption bands. The C-Cl stretch is typically weaker and appears in the fingerprint region of the spectrum.

Table 2: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | 1370 - 1400 | Strong |

| SO₂ | Symmetric Stretch | 1180 - 1210 | Strong |

| C-F (in CF₃) | Stretch | 1100 - 1300 | Very Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl | Stretch | 700 - 800 | Medium to Weak |

Data synthesized from general vibrational frequency tables and analysis of related sulfone compounds. youtube.comyoutube.comacs.org

Raman spectroscopy is a complementary technique to FT-IR. researchgate.net While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. nih.gov Vibrations that are symmetric and involve a change in polarizability, such as the S=O symmetric stretch, often produce strong Raman signals, whereas they might be weaker in the IR spectrum. Conversely, asymmetric stretches that are strong in the IR may be weak in the Raman spectrum. The aromatic ring vibrations also typically show characteristic patterns in the Raman spectrum, which can aid in structural confirmation. researchgate.net

Table 3: Expected Raman Shifts for Key Functional Groups

| Functional Group | Vibrational Mode | Characteristic Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ | Symmetric Stretch | 1180 - 1210 | Strong |

| Aromatic Ring | Ring Breathing Mode | ~1000 | Strong |

| C-S | Stretch | 650 - 750 | Medium |

| C-Cl | Stretch | 700 - 800 | Medium |

Data synthesized from general Raman spectroscopy principles and data for chlorobenzene (B131634) and related compounds. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Insights

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. caltech.edu This technique yields accurate information on bond lengths, bond angles, and intermolecular interactions.

An X-ray analysis of this compound would precisely define the orientation of the trifluoromethylsulfonyl group relative to the plane of the benzene ring. This conformation is determined by a balance of steric hindrance between the ortho-chloro substituent and the bulky sulfonyl group, as well as electronic interactions. The resulting data would be invaluable for computational modeling and for understanding how the molecule interacts with other species in a structured environment. nih.govaps.org

Single-Crystal X-ray Diffraction for Absolute Structure and Bond Metrics

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's absolute structure, offering detailed insights into bond lengths, bond angles, and torsional angles, which are fundamental to understanding its chemical behavior and physical properties.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related aryl sulfonate derivatives provides a clear indication of the structural metrics that can be expected. For illustrative purposes, the crystallographic data for phenyl 2,4,5-trichlorobenzenesulfonate, a compound sharing the core aryl sulfonate framework, offers valuable insights. nih.gov

In a typical SCXRD experiment, a single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This leads to a detailed molecular model and a wealth of structural information.

For phenyl 2,4,5-trichlorobenzenesulfonate, the two aryl rings are oriented gauche to one another with respect to the sulfonate S-O bond. nih.gov The crystal structure reveals the intricate packing of the molecules, which are linked through various non-covalent interactions, such as C-Cl⋯π interactions, forming ribbon-like structures. nih.gov The detailed bond lengths and angles provide a benchmark for understanding the geometry of the sulfonate group and its influence on the surrounding molecular framework.

The table below presents selected crystallographic data for phenyl 2,4,5-trichlorobenzenesulfonate, which serves as a representative example of the type of precise bond metrics obtainable from a single-crystal X-ray diffraction study of an aryl sulfonate.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.123 (3) |

| b (Å) | 7.4560 (15) |

| c (Å) | 22.056 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2653.3 (9) |

| Z | 8 |

| C-S-O-C Torsion Angle (°) | -70.68 (16) |

| Aryl Ring Dihedral Angle (°) | 72.40 (7) |

Data for phenyl 2,4,5-trichlorobenzenesulfonate. nih.gov

Powder X-ray Diffraction in Materials Science Contexts

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique widely employed in materials science to characterize the crystalline properties of bulk materials. nih.govunits.it Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on polycrystalline powders, making it highly suitable for the analysis of a broad range of materials, including polymers and composites derived from or incorporating structures related to this compound.

In the context of materials science, derivatives of this compound, such as sulfonated poly(aryl ether sulfone)s (SPAES), are of significant interest for applications in areas like proton-exchange membranes for fuel cells. frontiersin.orgnih.govresearchgate.netresearchgate.net The performance of these materials is intrinsically linked to their morphology, particularly their degree of crystallinity, which can be effectively probed using PXRD.

The PXRD pattern of a material provides a characteristic "fingerprint" based on the diffraction of X-rays by the crystalline domains within the sample. For polymeric materials, the diffractogram typically consists of broad, amorphous halos overlaid with sharp Bragg peaks, the latter indicating the presence of crystalline regions. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity in the polymer. units.it

For instance, studies on sulfonated poly(ether sulfone) membranes have utilized PXRD to assess their structural properties. The broad peak often observed around 2θ = 20° is characteristic of the amorphous nature of the sulfonated polymer. researchgate.net The introduction of additives or modifications to the polymer backbone can induce changes in crystallinity, which are readily detected as shifts in peak positions or the appearance of new peaks in the PXRD pattern.

The table below summarizes the typical applications of powder X-ray diffraction in the materials science of sulfonated aromatic polymers.

| Application | Information Obtained from PXRD | Significance in Materials Science |

| Phase Identification | Unique diffraction pattern for each crystalline phase. | Confirms the identity and purity of synthesized polymer materials. |

| Crystallinity Assessment | Ratio of crystalline peak area to amorphous halo area. | Determines the degree of crystallinity, which affects mechanical strength, thermal stability, and transport properties of membranes. units.it |

| Morphological Studies | Analysis of peak broadening and shape. | Provides insights into crystallite size and microstructural features of the material. |

| Analysis of Polymer Blends and Composites | Superposition of diffraction patterns from individual components. | Characterizes the dispersion and interaction of fillers or additives within the polymer matrix. researchgate.net |

Computational and Theoretical Investigations of 2 Trifluoromethylsulfonyl Chlorobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Trifluoromethylsulfonyl)chlorobenzene at the molecular level. These calculations can predict various characteristics, from its three-dimensional shape to its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as 6-31G(d,p) or larger, are utilized to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. These calculations reveal bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

The powerful electron-withdrawing nature of both the trifluoromethylsulfonyl (-SO2CF3) and the chloro (-Cl) groups significantly influences the geometry and electronic distribution of the benzene (B151609) ring. DFT studies on similar substituted benzenes have shown that such substituents can lead to slight distortions in the aromatic ring from a perfect hexagonal shape. researchgate.netbanglajol.info The calculated bond lengths within the benzene ring of this compound would be expected to show subtle variations, with the C-C bonds adjacent to the substituents being slightly elongated.

A hypothetical table of optimized geometric parameters for this compound, derived from DFT calculations, is presented below.

| Parameter | Value |

|---|---|

| C-Cl Bond Length | 1.74 Å |

| C-S Bond Length | 1.80 Å |

| S-O Bond Length (average) | 1.45 Å |

| S-C(F3) Bond Length | 1.85 Å |

| C-F Bond Length (average) | 1.34 Å |

| C-C-Cl Bond Angle | 120.5° |

| C-C-S Bond Angle | 119.8° |

| O-S-O Bond Angle | 120.2° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into where a molecule is likely to undergo electrophilic or nucleophilic attack.

For this compound, the HOMO is expected to be located primarily on the benzene ring, with some contribution from the chlorine atom's lone pairs. The LUMO, on the other hand, would be anticipated to be delocalized over the trifluoromethylsulfonyl group and the carbon atoms of the benzene ring, particularly those ortho and para to the strongly electron-withdrawing -SO2CF3 group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mkjc.in

The presence of the potent electron-withdrawing trifluoromethylsulfonyl and chloro groups significantly lowers the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. This is a common feature in computational studies of molecules with similar activating groups. mdpi.comresearchgate.net FMO analysis can pinpoint the most likely sites for such attacks. The LUMO's lobes are expected to be largest at the carbon atoms ortho and para to the trifluoromethylsulfonyl group, suggesting these are the most electrophilic positions.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the step-by-step processes of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. nih.gov A transition state search involves complex algorithms that find the saddle point on the potential energy surface corresponding to the reaction. The structure and energy of the transition state are crucial for understanding the reaction's kinetics.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. researchgate.net For an SNAr reaction on this compound, the IRC would trace the approach of the nucleophile, the formation of the Meisenheimer complex (a resonance-stabilized intermediate), and the subsequent departure of the chloride leaving group.

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on reaction rates and mechanisms. Computational solvation models are used to account for these environmental effects. fapesp.bryoutube.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. github.ioaip.orgosti.gov This approach is computationally efficient and can provide good estimates of how the solvent stabilizes charged species, such as the transition state and intermediates in an SNAr reaction.

For this compound, the use of polar solvents would be expected to significantly stabilize the charged Meisenheimer intermediate and the transition states leading to its formation and decomposition. frontiersin.org Computational studies incorporating solvation models would likely show a reduction in the activation energy for nucleophilic attack compared to the gas phase, thereby predicting an enhanced reaction rate in polar media.

Analysis of Electronic Stability and Charge Distribution

The distribution of electron density within this compound is key to its stability and reactivity. The strongly electron-withdrawing trifluoromethylsulfonyl and chloro groups create a significant polarization of the molecule.

Computational methods can be used to calculate the partial atomic charges on each atom, often through techniques like Natural Bond Orbital (NBO) analysis or by fitting charges to the electrostatic potential. mkjc.in These calculations would show a significant positive charge on the sulfur atom and the carbon atoms of the benzene ring, particularly those ortho and para to the substituents. Conversely, the oxygen, fluorine, and chlorine atoms would bear negative partial charges. This charge distribution highlights the electrophilic nature of the aromatic ring and the sulfur atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For this compound, the MEP would show regions of positive potential (blue) over the benzene ring and near the sulfur atom, indicating sites susceptible to nucleophilic attack. Regions of negative potential (red) would be concentrated around the oxygen and fluorine atoms, representing areas that could interact favorably with electrophiles or engage in hydrogen bonding.

| Atom | Partial Charge (a.u.) |

|---|---|

| C (bonded to Cl) | +0.15 |

| Cl | -0.10 |

| C (bonded to S) | +0.20 |

| S | +1.50 |

| O (average) | -0.65 |

| C (of CF3) | +0.70 |

| F (average) | -0.35 |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into localized, intuitive chemical concepts such as bonds, lone pairs, and antibonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is a measure of the interaction's strength and is a key indicator of hyperconjugation.

In this compound, the primary electronic features are the strong inductive electron withdrawal by both the chlorine atom and the highly electronegative -SO₂CF₃ group, and potential hyperconjugative interactions involving the lone pairs of the chlorine and oxygen atoms.

Inductive Effects and Charge Delocalization: The trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups due to the combined electronegativity of the two oxygen atoms and the three fluorine atoms. This leads to a significant inductive pull of electron density from the benzene ring, primarily through the sigma bond framework. The chlorine atom also contributes to this inductive withdrawal, albeit to a lesser extent. This results in a substantial polarization of the C-S and C-Cl bonds and a net depletion of electron density on the aromatic ring.

Hyperconjugation: Hyperconjugation, or σ-π conjugation, involves the delocalization of electrons from a σ-bond or a lone pair into an adjacent π-system or p-orbital. nih.gov In the case of this compound, the p-type lone pairs on the chlorine atom and the oxygen atoms of the sulfonyl group can act as donors, delocalizing into the antibonding π* orbitals of the benzene ring. While halogens are inductively withdrawing, they can be weak π-donors through resonance. researchgate.net The stabilization energies (E(2)) for these interactions reveal the extent of this electron donation. The delocalization of electrons between a σ-bond and a π-bond or a p-orbital is a key aspect of this phenomenon. nih.gov

The NBO analysis would quantify these interactions, providing a detailed picture of the electronic landscape. The most significant interactions are expected to be the delocalization from the lone pairs of the oxygen and chlorine atoms into the π* orbitals of the aromatic ring.

Interactive Table: Plausible NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O on SO₂ | π* (C1-C6) | 5.8 | Lone Pair -> Antibonding π |

| LP (1) O on SO₂ | π (C2-C3) | 3.2 | Lone Pair -> Antibonding π |

| LP (1) Cl | π (C1-C6) | 2.5 | Lone Pair -> Antibonding π |

| LP (1) Cl | π (C2-C3) | 4.1 | Lone Pair -> Antibonding π |

| π (C3-C4) | π (C1-C6) | 18.5 | π -> π* Delocalization |

| π (C5-C6) | π* (C1-C2) | 19.3 | π -> π* Delocalization |

Note: This data is illustrative and based on general principles of NBO analysis for substituted benzenes.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to be dominated by the strong electron-withdrawing nature of the substituents.

Electrophilic and Nucleophilic Sites: The highly electronegative oxygen and fluorine atoms will create regions of intense negative electrostatic potential. The oxygen atoms of the sulfonyl group, in particular, would be prominent electron-rich sites. Conversely, the hydrogen atoms on the benzene ring and the areas around the sulfur and carbon atoms directly bonded to the electron-withdrawing groups would exhibit positive potential. The benzene ring itself, being electron-deficient due to the substituents, would be less susceptible to electrophilic attack than unsubstituted benzene. reddit.com

A computational study on the similar molecule 2-chloro-4-(trifluoromethyl)pyridine (B1345723) showed distinct regions of negative and positive potential, which helps in understanding the reactive sites. researchgate.net The MEP analysis of this compound would similarly highlight the areas most likely to interact with other charged or polar species. The regions of most negative potential would be prime targets for electrophiles, while the most positive regions would attract nucleophiles.

Interactive Table: Predicted MEP Values at Key Molecular Sites of this compound

| Molecular Region | Predicted MEP Value (kcal/mol) | Implication for Reactivity |

| Oxygen atoms of -SO₂CF₃ | -25 to -35 | Highly susceptible to electrophilic attack |

| Vicinity of Chlorine atom | -10 to -15 | Moderately electron-rich, potential site for interaction with electrophiles |

| Aromatic Hydrogen atoms | +15 to +25 | Electron-poor, susceptible to nucleophilic attack |

| Sulfur atom of -SO₂CF₃ | +40 to +50 | Highly electron-deficient, strong site for nucleophilic attack |

| Carbon atom of -CF₃ | +30 to +40 | Electron-deficient, potential site for nucleophilic attack |

Note: These values are illustrative and represent expected trends for a molecule with these functional groups.

Applications As a Building Block and Reagent in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

The introduction of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and electronic characteristics. 2-(Trifluoromethylsulfonyl)chlorobenzene serves as a key precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The presence of the potent electron-withdrawing trifluoromethylsulfonyl group activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles, which can subsequently undergo intramolecular cyclization reactions to form a range of heterocyclic systems.

For instance, reaction with bifunctional nucleophiles, such as amino-thiols or amino-alcohols, can lead to the formation of benzothiazines and benzoxazines, respectively. The general synthetic approach involves an initial SNAr reaction followed by a condensation or cyclization step.

Furthermore, the chloro- and trifluoromethylsulfonyl-substituted benzene (B151609) ring can participate in various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, to introduce further diversity and build more complex heterocyclic frameworks. researchgate.netorganic-chemistry.org These palladium-catalyzed methods are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of many heterocyclic drugs and functional materials. nih.govrsc.org

Role in the Development of Catalytic Ligands and Organocatalysts

The development of novel ligands for transition metal catalysis and new scaffolds for organocatalysis is a continuous pursuit in organic synthesis to achieve higher efficiency, selectivity, and broader substrate scope. The electronic properties of this compound make it an interesting platform for designing such catalytic molecules.

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can significantly influence the electronic environment of a catalytic center. For example, bipyridyl ligands, which are ubiquitous in coordination chemistry and catalysis, can be synthesized using derivatives of this compound. nih.govmdpi.comnih.gov The incorporation of the trifluoromethylsulfonyl group can modulate the σ-donating and π-accepting properties of the resulting ligand, thereby tuning the reactivity and selectivity of the metal complex it coordinates.

In the realm of organocatalysis, the rigid aromatic scaffold of this compound can be functionalized to create chiral catalysts. For instance, the introduction of a chiral amine moiety via a Buchwald-Hartwig amination could lead to the formation of a chiral organocatalyst. The trifluoromethylsulfonyl group would act as a key electronic modifier, potentially influencing the stereochemical outcome of the catalyzed reaction.

Utility in the Preparation of Advanced Materials and Functional Molecules

The unique electronic and physical properties imparted by the trifluoromethylsulfonyl group make this compound an attractive building block for advanced materials with applications in electronics and energy.

In polymer science, the quest for high-performance materials with superior thermal stability, chemical resistance, and specific electronic properties is ongoing. Poly(aryl ether sulfone)s (PAES) are a class of engineering thermoplastics known for their excellent thermal and mechanical properties. nih.govnih.govgoogle.comdigitellinc.comresearchgate.net The synthesis of PAES typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihaloaryl sulfone monomer. This compound, after conversion to a suitable difunctional monomer (e.g., a dihydroxy derivative), could be incorporated into PAES backbones. The presence of the trifluoromethyl group is expected to enhance properties such as solubility, flame retardance, and dielectric performance.

The general polymerization scheme would involve the polycondensation of a bisphenol with a di-functionalized derivative of this compound, as illustrated in the table below.

| Reactant A | Reactant B | Resulting Polymer Class |

| Dihydroxy derivative of this compound | Activated Dihaloaryl Monomer | Poly(aryl ether sulfone) |

| Bisphenol | Difunctionalized this compound | Poly(aryl ether sulfone) |

The development of efficient organic photovoltaic (OPV) and perovskite solar cells (PSCs) relies heavily on the design and synthesis of novel electron donor and acceptor materials, as well as hole-transporting materials (HTMs) and electron-transporting materials (ETMs). researchgate.nettue.nlbeilstein-journals.orgnankai.edu.cn The strong electron-withdrawing character of the trifluoromethylsulfonyl group makes this compound a promising precursor for electron-acceptor materials. researchgate.netresearchgate.net By incorporating this unit into a conjugated polymer or small molecule, the lowest unoccupied molecular orbital (LUMO) energy level can be lowered, which is a key requirement for efficient electron acceptors in OPVs. beilstein-journals.org

Derivatization Strategies for Enhancing Chemical Diversity and Utility

The synthetic utility of this compound can be significantly expanded through various derivatization strategies, allowing access to a wide array of functionalized molecules. Key to these strategies are modern cross-coupling reactions and directed ortho-metalation.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the aryl chloride and various organoboron reagents. researchgate.netrsc.orgnih.govnih.govresearchgate.net This allows for the introduction of alkyl, alkenyl, and aryl groups at the 2-position, providing access to a broad range of substituted benzene derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. organic-chemistry.orgnih.govnih.gov It allows for the reaction of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. This is a key step in the synthesis of potential pharmaceutical candidates and functional materials like HTMs.

Directed ortho-Metalation (DoM): The trifluoromethylsulfonyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position (C3) by a strong base like an organolithium reagent. organic-chemistry.orguwindsor.cawikipedia.orgbaranlab.orgharvard.edu The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C3 position with high regioselectivity. This strategy offers a powerful method for producing highly substituted and functionalized benzene derivatives that would be difficult to access through other means.

Below is a table summarizing these key derivatization reactions:

| Reaction Type | Reagents | Bond Formed | Product Class |

| Suzuki-Miyaura Coupling | Organoboron Reagent, Palladium Catalyst, Base | C-C | Biaryls, Alkylarenes |

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | C-N | Arylamines |

| Directed ortho-Metalation | Organolithium Reagent, Electrophile | C-E (E = Electrophile) | Ortho-functionalized Arenes |

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

The academic exploration of 2-(Trifluoromethylsulfonyl)chlorobenzene is rooted in the broader development of synthetic methodologies for aryl triflones. A significant contribution has been the development of methods for the direct trifluoromethanesulfonylation of aromatic systems. One such notable method involves the reaction of benzynes with sodium trifluoromethanesulfinate. nih.gov This approach allows for the formation of both symmetrical and unsymmetrical aryl triflones, with regioselectivity being influenced by the electronic and steric properties of the benzyne (B1209423) intermediates. nih.gov

Another key area of discovery is the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a versatile reagent. beilstein-journals.org While primarily used for creating triflate and triflamide derivatives, its application in C-trifluoromethylsulfonylation is crucial for synthesizing aryl triflones like this compound. beilstein-journals.org The triflone group itself is recognized as an important synthetic tool for further chemical transformations. beilstein-journals.org

The primary reactivity of this compound is dominated by the strong electron-withdrawing capacity of the ortho-SO2CF3 group. This activation facilitates nucleophilic aromatic substitution (SNA) reactions at the chlorine-bearing carbon. The triflyl group is one of the most powerfully electron-withdrawing neutral functional groups, making the aryl ring highly electron-deficient and susceptible to attack by nucleophiles. This property is the cornerstone of its utility as a synthetic building block.

Unexplored Reactivity and Synthetic Opportunities

While the SNA reactivity of this compound is its most apparent feature, several avenues of its chemical behavior remain underexplored.

Cross-Coupling Reactions: The C-Cl bond, activated by the ortho-triflyl group, presents a prime target for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Systematic studies into the scope and limitations of these reactions could establish the compound as a versatile precursor for highly functionalized, sterically hindered biaryls, anilines, and alkynyl arenes. The strong inductive effect of the triflyl group may, however, influence the oxidative addition step, requiring tailored catalyst systems.

Directed Ortho-Metalation: The potent coordinating ability of the sulfonyl oxygens combined with the activating nature of the chlorine could enable highly regioselective deprotonation at the C6 position. Trapping the resulting organometallic intermediate with various electrophiles would provide a direct route to 1,2,3-trisubstituted aromatic compounds, a substitution pattern that is often challenging to access.

Reductive and Radical Chemistry: The trifluoromethylsulfonyl group is generally stable, but its behavior under potent reductive or radical conditions is not extensively documented. nih.gov Investigating reactions that could lead to C-S bond cleavage or transformation of the trifluoromethyl group could unlock novel synthetic pathways. For instance, single-electron transfer (SET) processes might initiate unusual cyclization or fragmentation cascades.

Emerging Theoretical and Computational Approaches for Fluorinated Aryl Sulfones

The unique properties of fluorinated aryl sulfones are increasingly being interrogated through theoretical and computational chemistry, offering insights that can guide synthetic efforts. nih.govemerginginvestigators.org

Density Functional Theory (DFT) calculations are pivotal in understanding the electronic structure of these molecules. nih.gov For a compound like this compound, computational models can precisely quantify the electron-withdrawing effect of the SO2CF3 group by calculating electrostatic potential maps and analyzing molecular orbitals. These models confirm the high degree of electrophilicity at the ipso- and para-carbons relative to the chlorine atom, rationalizing its high reactivity in SNA reactions.

Computational studies are also being applied to model reaction mechanisms. nih.gov For instance, investigating the energy profiles of transition states in cross-coupling or SNA reactions can help predict optimal reaction conditions and explain experimentally observed regioselectivity. nih.gov Furthermore, machine-learning algorithms trained on docking scores and binding affinities are being developed to predict the potential of aryl sulfone derivatives as therapeutic agents, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs). emerginginvestigators.orgsocietyforscience.org This synergy between computational prediction and experimental work is accelerating the discovery of new applications for this class of compounds. societyforscience.org

Future theoretical work could focus on:

Excited-State Properties: Modeling the photochemical behavior of fluorinated aryl sulfones could uncover potential applications in photoredox catalysis or materials science.

Intermolecular Interactions: Quantifying non-covalent interactions (e.g., halogen bonding, dipole-dipole) is crucial for designing crystal structures and understanding their behavior in biological systems.

Potential for Integration into Novel Chemical Systems and Methodologies

The robust nature and predictable reactivity of this compound make it an ideal candidate for integration into modern synthetic technologies and methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(trifluoromethylsulfonyl)chlorobenzene, and how are yields influenced by reaction conditions?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts sulfonylation or nucleophilic aromatic substitution. For example, Grignard reagent-mediated halogen exchange (e.g., substituting Cl⁻ using Mg in tetrahydrofuran (THF)) is effective . Reaction temperatures below -5°C improve selectivity for the trifluoromethylsulfonyl group, as seen in analogous chlorobenzene derivatives . Yields (~69%) are optimized under inert atmospheres and controlled stoichiometry. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation. For instance, ¹⁹F NMR can distinguish trifluoromethyl signals at ~-70 ppm . Mass spectrometry (MS) with electron ionization (EI) confirms molecular ion peaks (e.g., m/z 278 for C₇H₄ClF₃O₂S). Infrared (IR) spectroscopy identifies sulfonyl stretches (~1350–1200 cm⁻¹) . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. How does the electron-withdrawing trifluoromethylsulfonyl group influence the reactivity of chlorobenzene derivatives in substitution reactions?

- Methodological Answer : The -SO₂CF₃ group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. Kinetic studies show that chlorine substituents at the ortho position further reduce reactivity due to steric hindrance and electronic effects. Comparative experiments with nitro or methylsulfonyl analogs reveal slower reaction rates for trifluoromethylsulfonyl derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer : The compound’s stability is pH-dependent. Under acidic conditions (pH < 2), protonation of the sulfonyl oxygen increases electrophilicity, leading to partial hydrolysis. In basic media (pH > 10), hydroxide ions attack the sulfonyl group, forming sulfonic acid derivatives. Controlled degradation studies (monitored via ¹H NMR and ion chromatography) confirm these pathways .

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on the reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. For example, the LUMO energy of the trifluoromethylsulfonyl group correlates with its electrophilicity in cross-coupling reactions. Comparative studies with halogenated analogs (e.g., Br or I substituents) reveal lower activation barriers for chlorine due to its smaller atomic radius .

Q. What role does this compound play in the development of perovskite solar cells or ionic liquid electrolytes?

- Methodological Answer : Derivatives like bis(trifluoromethylsulfonyl)imide (TFSI⁻) are used in lithium salts (e.g., Li-TFSI) for hole-transport layers in perovskite solar cells, enhancing conductivity and stability . In ionic liquids, TFSI-based anions improve electrochemical windows (up to 5 V) and magnesium-ion mobility, as demonstrated in cyclic voltammetry (CV) and impedance spectroscopy .

Q. Are there contradictions in reported synthetic yields or stability data for this compound derivatives? How can these be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 69% vs. 50% for similar routes) arise from solvent purity or trace moisture. Reproducibility is improved by rigorous drying of THF over molecular sieves and using freshly distilled reagents . Stability variations under UV light (reported in photovoltaic studies) are mitigated by adding UV stabilizers like hindered amine light stabilizers (HALS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.